molecular formula C205H340N60O53 B612621 Cathelicidin

Cathelicidin

Cat. No.: B612621
M. Wt: 4493 g/mol
InChI Key: POIUWJQBRNEFGX-XAMSXPGMSA-N
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Description

LL-37 is a human cathelicidin-derived antimicrobial peptide. It is composed of 37 amino acids and is primarily produced by neutrophils. LL-37 plays a crucial role in the innate immune system, providing a first line of defense against a wide range of pathogens, including bacteria, viruses, and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

LL-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Recombinant production of LL-37 in Escherichia coli has been explored as an alternative to synthetic methods. This involves the use of an expression system, such as pUbEx100, to produce the peptide in high yields. The recombinant peptide is then purified and refolded to achieve its active form .

Chemical Reactions Analysis

LL-37 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are modified versions of LL-37 with altered biological activities .

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action
Cathelicidins exert their antimicrobial effects through several mechanisms:

  • Membrane Disruption : These peptides bind to the anionic components of microbial membranes, leading to cell lysis.
  • Immune Modulation : They enhance the activity of immune cells, such as neutrophils and macrophages, promoting inflammation and pathogen clearance.

Clinical Relevance
Recent studies have shown that cathelicidins are effective against various pathogens:

  • Bacterial Infections : Cathelicidin LL-37 has demonstrated potent activity against antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations as low as 0.1 mg/ml .
  • Viral Infections : Cathelicidins can disrupt viral envelopes, making them promising candidates for antiviral therapies. For instance, LL-37 has been shown to destroy the HIV envelope .

Anti-inflammatory Applications

Role in Inflammation
Cathelicidins are not only antimicrobial but also play significant roles in modulating inflammatory responses:

  • They are upregulated during inflammatory conditions and can help regulate cytokine production.
  • Their application in treating inflammatory diseases is being explored, particularly for conditions like psoriasis and atopic dermatitis .

Case Studies

  • Gastrointestinal Disorders : Research indicates that cathelicidins can alleviate inflammation associated with Helicobacter pylori infections in the stomach . Their targeted delivery via probiotics shows promise for treating gastrointestinal diseases.
  • Wound Healing : Cathelicidins promote wound healing by enhancing fibroblast proliferation and collagen synthesis, making them valuable in dermatological applications .

Cancer Therapeutics

Potential in Oncology
Cathelicidins exhibit selective toxicity towards cancer cells while sparing normal cells:

  • They disrupt cancer cell membranes through electrostatic interactions, leading to apoptosis .
  • Their ability to modulate immune responses can enhance anti-tumor immunity.

Research Findings
Studies have demonstrated that this compound peptides can inhibit tumor growth in various cancer models. For example:

  • LL-37 has been investigated for its effects on colorectal cancer cells, showing potential in reducing tumor proliferation .

Nanotechnology Integration

Innovative Delivery Systems
The integration of nanotechnology with this compound research is paving the way for improved therapeutic applications:

  • Nanoencapsulation : Encapsulating cathelicidins in nanocarriers enhances their stability and bioavailability while reducing toxicity .
  • Synthetic Analogs : Researchers are developing synthetic variants of cathelicidins with enhanced efficacy and reduced side effects, which could lead to cost-effective production methods for clinical use .

Summary Table of Applications

Application AreaMechanism/EffectClinical Implications
Antimicrobial ActivityMembrane disruptionTreatment of bacterial/viral infections
Anti-inflammatory EffectsCytokine modulationManagement of inflammatory diseases
Cancer TherapeuticsSelective cytotoxicityPotential anti-cancer therapies
Wound HealingEnhanced cell proliferationImproved recovery from injuries
Nanotechnology IntegrationEnhanced delivery systemsIncreased stability and efficacy

Mechanism of Action

LL-37 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

LL-37 is unique among antimicrobial peptides due to its broad-spectrum activity and immunomodulatory properties. Similar compounds include:

    Defensins: These are another class of antimicrobial peptides with broad-spectrum activity.

    Histatins: These peptides are found in saliva and have antifungal properties.

    Phenol-Soluble Modulins (PSMs): These peptides are produced by Staphylococcus aureus and have antimicrobial activity.

LL-37’s ability to modulate the immune response and promote wound healing sets it apart from other antimicrobial peptides .

Biological Activity

Cathelicidin is a family of antimicrobial peptides (AMPs) that play crucial roles in the innate immune response across various species, including humans. The most studied member of this family in humans is LL-37, derived from the human this compound antimicrobial protein (hCAP18). This article provides a comprehensive overview of the biological activities of this compound, including its antimicrobial, immunomodulatory, and therapeutic potentials, supported by relevant data tables and case studies.

1. Antimicrobial Activity

Cathelicidins exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. Their mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis.

  • Membrane Disruption : Cathelicidins insert themselves into microbial membranes, forming pores that compromise membrane integrity.
  • Intracellular Targets : In addition to membrane disruption, cathelicidins can penetrate cells and target intracellular components, affecting metabolic processes.

1.2 Efficacy Against Pathogens

Research has demonstrated the effectiveness of LL-37 against various pathogens:

  • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Exhibits antifungal activity against species like Candida albicans.
  • Viruses : Inhibits viral replication in cases such as Coxsackievirus B3 in cardiomyocytes by activating heat shock proteins .

2. Immunomodulatory Functions

Beyond their antimicrobial properties, cathelicidins also modulate immune responses.

2.1 Mechanisms of Immunomodulation

Cathelicidins influence various immune processes:

  • Cytokine Production : They stimulate the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) and anti-inflammatory cytokines (e.g., IL-10).
  • Neutrophil Activation : Cathelicidins enhance neutrophil chemotaxis and lifespan, promoting effective pathogen clearance .
  • Influence on T Cells : LL-37 has been shown to promote Th17 differentiation, which is critical in autoimmune responses .

2.2 Clinical Implications

The immunomodulatory role of cathelicidins suggests potential applications in treating inflammatory diseases:

  • Autoimmune Diseases : Elevated levels of this compound have been linked to exacerbated conditions like multiple sclerosis due to enhanced T cell activation .
  • Infection Control : Cathelicidins may enhance the body's ability to respond to infections while also mitigating excessive inflammatory responses.

3. Therapeutic Applications

The therapeutic potential of cathelicidins is being explored in various contexts:

3.1 Synthetic Derivatives

Research has led to the development of synthetic cathelicidins with improved efficacy and reduced toxicity for clinical applications .

3.2 Case Studies

Several studies highlight the therapeutic potential of cathelicidins:

  • A study demonstrated that administration of LL-37 improved outcomes in sepsis by stimulating neutrophil microvesicle release, enhancing antimicrobial activity .
  • Another case highlighted impaired this compound production in a patient with vitamin D receptor mutations, leading to increased susceptibility to Mycobacterium tuberculosis infection .

4. Summary Table of this compound Activities

Activity TypeDescriptionKey Findings
AntimicrobialDisrupts microbial membranesEffective against bacteria, fungi, and viruses
ImmunomodulatoryModulates cytokine production and immune responseEnhances neutrophil function; influences T cell activity
Therapeutic PotentialSynthetic derivatives with enhanced efficacyPromising for sepsis treatment; implications in autoimmune diseases

5. Conclusion

This compound represents a multifaceted component of the innate immune system with significant antimicrobial and immunomodulatory capabilities. Ongoing research continues to uncover its potential as a therapeutic agent against infections and inflammatory diseases. The development of synthetic variants may further enhance its clinical applicability while minimizing adverse effects.

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIUWJQBRNEFGX-XAMSXPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C205H340N60O53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4493 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How do cathelicidins interact with their targets to exert antimicrobial effects?

A1: Cathelicidins, like LL-37, primarily target bacterial membranes, causing disruption and lysis. [] This disruption is attributed to the amphipathic nature of cathelicidins, allowing them to interact with both hydrophilic and hydrophobic components of the membrane. [] Evidence suggests that cathelicidins can form toroidal pores in the bacterial membrane, compromising its integrity. []

Q2: Beyond antimicrobial activity, what other roles do cathelicidins play in the immune system?

A2: Cathelicidins exhibit immunomodulatory functions, influencing both innate and adaptive immune responses. [] They can modulate Toll-like receptor (TLR) activation, influencing cytokine release from immune cells like macrophages. [, ] For example, cathelicidin LL-37 has been shown to enhance phagocytosis of bacteria by macrophages through upregulation of Fcγ receptors. [] Additionally, cathelicidins can promote wound healing and angiogenesis. []

Q3: Can cathelicidins influence the inflammatory response?

A3: Yes, cathelicidins demonstrate a complex relationship with inflammation. While their antimicrobial activity is generally protective, they can exhibit both pro- and anti-inflammatory effects depending on the context. For instance, they can stimulate the release of pro-inflammatory cytokines from neutrophils in response to microbial stimuli. [] Conversely, this compound LL-37 has been shown to reduce TxA-induced inflammation in a mouse model of Clostridium difficile colitis. []

Q4: What is the structure of this compound?

A4: "this compound" refers to a family of peptides with a conserved cathelin-like domain and a variable cationic C-terminal antimicrobial domain. [] The only human this compound is LL-37, a 37 amino acid peptide with an alpha-helical structure in its active form. [, , ]

Q5: Are the structures of cathelicidins from different species similar?

A5: While the cathelin-like domain is conserved, the antimicrobial domain of cathelicidins exhibits significant variation across species. [] This variation contributes to differences in their antimicrobial spectrum and potency. For example, researchers have identified novel this compound structures in snakes, some of which show potent activity against antibiotic-resistant bacteria. []

Q6: How does the environment influence this compound activity?

A6: The activity of cathelicidins can be influenced by factors like pH, salt concentration, and the presence of proteases. [, ] For example, the antimicrobial activity of some cathelicidins is reduced in the presence of serum or blood. []

Q7: Do cathelicidins possess catalytic properties?

A7: Cathelicidins are generally not considered catalytic enzymes. Their primary mode of action involves direct interaction with and disruption of bacterial membranes. []

Q8: Have computational methods been used to study cathelicidins?

A8: Yes, computational tools, including molecular modeling and bioinformatics, have been employed to study cathelicidins. These tools assist in predicting the structure and function of newly discovered cathelicidins, as well as in designing novel peptides with enhanced activity. [, ]

Q9: How does altering the structure of cathelicidins affect their activity?

A9: Modifications to the amino acid sequence of cathelicidins, such as changes in charge, hydrophobicity, and secondary structure, can significantly impact their antimicrobial activity, specificity, and stability. []

Q10: What strategies are being explored to enhance the stability and delivery of cathelicidins?

A10: Researchers are exploring various approaches to improve this compound stability and delivery, including:

    Q11: What evidence supports the antimicrobial activity of cathelicidins?

    A11: Numerous in vitro studies have demonstrated the potent antimicrobial activity of cathelicidins against a broad range of bacteria, including drug-resistant strains. [, ] In vivo studies using animal models have also shown promising results, with cathelicidins demonstrating efficacy in treating infections. [, , , ]

    Q12: Have cathelicidins been tested in clinical trials for infections?

    A12: While preclinical studies are encouraging, clinical trials are needed to fully evaluate the safety and efficacy of cathelicidins as therapeutic agents in humans.

    Q13: Do any known antibiotic resistance mechanisms confer cross-resistance to cathelicidins?

    A13: Research suggests that certain antibiotic resistance mechanisms, such as efflux pumps, might not confer cross-resistance to cathelicidins. [] This finding highlights the potential of cathelicidins as alternatives to conventional antibiotics.

    Q14: Are there any safety concerns associated with cathelicidins?

    A14: While generally considered safe, high concentrations of cathelicidins can exhibit non-specific toxicity to mammalian cells. [] Further research is crucial to determine safe and effective doses for therapeutic applications.

    Q15: What are the challenges associated with delivering cathelicidins to target sites?

    A15: Delivering therapeutic peptides like cathelicidins presents challenges, including:

      Q16: Can cathelicidins serve as biomarkers for disease?

      A16: Yes, research suggests that this compound levels can be altered in various disease states. For example, this compound expression is increased in inflamed and non-inflamed mucosa of patients with ulcerative colitis but not in Crohn's disease. [] Additionally, this compound levels in milk have been explored as a potential biomarker for mastitis in dairy cows. [, ]

      Q17: Can cathelicidins themselves trigger an immune response?

      A17: Cathelicidins can exhibit immunomodulatory effects, and in some cases, they have the potential to trigger an immune response. [] This immunogenicity is an important consideration for their therapeutic development.

      Q18: What is the relationship between this compound and vitamin D?

      A18: Vitamin D plays a crucial role in regulating the expression of this compound. [, , , ] Studies have shown that vitamin D3 can induce this compound expression in various cell types, including keratinocytes, monocytes, and bladder epithelial cells. [, ] This link between vitamin D and this compound highlights the importance of vitamin D status for maintaining innate immunity.

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